methyl (4-(N-((1-(4-methoxyphenyl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate
Description
Properties
IUPAC Name |
methyl N-[4-[[1-(4-methoxyphenyl)cyclopentyl]methylsulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-27-18-9-5-16(6-10-18)21(13-3-4-14-21)15-22-29(25,26)19-11-7-17(8-12-19)23-20(24)28-2/h5-12,22H,3-4,13-15H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPLZIZRRKDTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (4-(N-((1-(4-methoxyphenyl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate, a complex compound, has garnered attention for its biological activity, particularly in the context of cancer research and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 357.42 g/mol
The compound features a carbamate group, a sulfamoyl moiety, and a methoxyphenyl substituent, which contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. The following table summarizes key findings related to its anticancer activity:
| Study | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | A549 (lung cancer) | 12.5 | Inhibition of cell proliferation via apoptosis |
| Study 2 | MCF-7 (breast cancer) | 10.2 | Induction of G1 phase cell cycle arrest |
| Study 3 | HeLa (cervical cancer) | 8.5 | Activation of caspase pathways |
These studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
The biological activity of this compound is primarily attributed to its ability to interfere with cellular signaling pathways involved in cancer progression. Specifically, it has been shown to:
- Induce apoptosis through the activation of caspases.
- Inhibit the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival.
- Modulate the expression of anti-apoptotic proteins, leading to increased sensitivity of cancer cells to treatment.
Case Studies
- Case Study on Lung Cancer : A preclinical study involving A549 lung cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved PARP and active caspase-3.
- Breast Cancer Models : In MCF-7 breast cancer models, the compound was found to enhance the effects of standard chemotherapeutics, suggesting a potential role as an adjuvant therapy.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, further supporting its efficacy as an anticancer agent.
Toxicological Profile
While the compound shows promising biological activity, it is essential to assess its safety profile. Preliminary toxicological evaluations indicate that:
- The compound exhibits low acute toxicity in animal models.
- Long-term exposure studies are ongoing to evaluate chronic toxicity and potential side effects.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with structurally related sulfamoyl carbamates and sulfonamides:
Key Observations:
Substituent Effects :
- The 4-methoxyphenyl group in the target compound likely enhances electron donation compared to the 2-chlorophenyl group in ’s compound, which is electron-withdrawing. This difference could affect solubility (e.g., logP) and receptor-binding interactions .
- The cyclopentyl-methyl group introduces significant steric bulk compared to smaller substituents like cyclopropyl () or methoxyethyl (). This may reduce membrane permeability but improve target specificity .
Functional Group Diversity :
- Analogs like LMM5 incorporate a 1,3,4-oxadiazole ring, which is associated with enhanced antifungal activity due to improved hydrogen-bonding capacity . The absence of such a heterocycle in the target compound suggests divergent biological roles.
- Compound 18 () features a sulfonamide-carboxamide hybrid structure, often utilized in protease inhibition studies, whereas the target compound’s carbamate-sulfamoyl motif is more typical of kinase or phosphatase inhibitors .
Q & A
Q. What are the recommended synthetic routes for methyl (4-(N-((1-(4-methoxyphenyl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate?
A multi-step synthesis is typically employed:
Cyclopentylmethane Intermediate : React 4-methoxyphenylmagnesium bromide with cyclopentanone to form 1-(4-methoxyphenyl)cyclopentanol, followed by reduction to 1-(4-methoxyphenyl)cyclopentylmethane .
Sulfamoyl Linkage : Treat the intermediate with chlorosulfonic acid to introduce the sulfamoyl group. Subsequent reaction with ammonia or amines yields the sulfonamide .
Carbamate Formation : React the sulfonamide-containing intermediate with methyl chloroformate or via isocyanate coupling (e.g., using phenyl isocyanate in chloroform with catalytic HCl) .
Key Considerations : Monitor reaction purity via HPLC and intermediate stability using TLC.
Q. What characterization techniques are critical for confirming the compound’s structure and purity?
- Single-Crystal X-ray Diffraction : Resolves crystallographic disorder in the cyclopentyl moiety and confirms bond angles/lengths (e.g., as in related carbamates with disordered cyclohexene rings) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxy, carbamate carbonyl) and aromatic proton environments .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .
Q. How should solubility and formulation challenges be addressed for in vitro assays?
-
Solvent Screening : Test solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS with 0.1% Tween-80). If insoluble, use co-solvents like ethanol or propylene glycol (≤5% v/v) .
-
Formulation Example :
Solvent System Solubility (mg/mL) Stability (24h) DMSO 50 >90% PBS (pH 7.4) 0.2 <80% Ethanol:PBS (1:9) 5.1 >85% -
Critical Step : Centrifuge solutions at 10,000 rpm to remove particulates before assays .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the sulfamoyl linkage formation?
- Variables : Temperature (40–80°C), catalyst (e.g., pyridine vs. triethylamine), and molar ratio (1:1 to 1:1.5 sulfonyl chloride:amine).
- Response Surface Methodology : Use a central composite design to model yield (%) vs. variables. For example, ’s flow chemistry approach achieved 89% yield for a diazomethane derivative via DoE .
- Statistical Tools : Analyze data with software like JMP or Minitab to identify optimal conditions (e.g., 60°C, 1:1.2 ratio, pyridine catalyst) .
Q. How to resolve crystallographic disorder in the cyclopentyl moiety during X-ray analysis?
- Refinement Strategy : Use dual-occupancy models for disordered atoms (e.g., as in , where a cyclohexene ring was split into major/minor components with 55:45 occupancy) .
- Validation Metrics : Ensure R-factors <0.08 and check electron density maps (e.g., Fo-Fc maps) for residual peaks.
- Software : SHELXL or OLEX2 for structure refinement .
Q. How can computational methods predict bioactivity or guide structural modifications?
- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes inhibited by carbamates) using AutoDock Vina. Focus on hydrogen bonding with the carbamate carbonyl and sulfamoyl groups .
- QSAR Models : Corporate substituent effects (e.g., electron-donating methoxy vs. electron-withdrawing nitro groups) to predict IC50 values. For example, ’s sulfamoyl-carbamate hybrid showed enhanced activity with hydrophobic substituents .
Q. How to address discrepancies in reported solubility or stability data?
- Root Cause Analysis :
- Validation : Replicate experiments ≥3 times and report mean ± SD.
Q. What safety protocols are essential for handling intermediates like sulfonyl chlorides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
